molecular formula C8H7NO3 B1336760 [5-(2-Furyl)isoxazol-3-yl]methanol CAS No. 852180-63-3

[5-(2-Furyl)isoxazol-3-yl]methanol

Cat. No. B1336760
CAS RN: 852180-63-3
M. Wt: 165.15 g/mol
InChI Key: NBBDGNIUCJFJPO-UHFFFAOYSA-N
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Description

“[5-(2-Furyl)isoxazol-3-yl]methanol” is a laboratory chemical . Its IUPAC name is [5- (furan-2-yl)-1,2-oxazol-3-yl]methanol .


Molecular Structure Analysis

The molecular formula of “[5-(2-Furyl)isoxazol-3-yl]methanol” is C8H7NO3. The molecular weight is 165.15 g/mol.


Physical And Chemical Properties Analysis

“[5-(2-Furyl)isoxazol-3-yl]methanol” has a molecular weight of 165.15 g/mol. It has a density of 1.296g/cm3 and a boiling point of 337.3ºC at 760 mmHg . The melting point is 90ºC .

Safety and Hazards

“[5-(2-Furyl)isoxazol-3-yl]methanol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDGNIUCJFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428188
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Furyl)isoxazol-3-yl]methanol

CAS RN

852180-63-3
Record name 5-(2-Furanyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.00 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester in absolute ethanol was slowly added 548 mg of sodiumborohydride at 0° C. After stirring at room temperature for 4 hrs, the reaction was quenched by addition of distilled water. The reaction solution was concentrated under reduced pressure and extracted with methylene chloride. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to produce 1.41 g of (5-furan-2-yl-isoxazol-3-yl)-methanol. (Yield 88%). This concentrate was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
548 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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